2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide
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Description
The molecule “2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic compound . It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study describes the synthesis of a related compound using 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and 2-amino-4-iodobenzoic . Another study reports the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of this compound is complex and consists of multiple ring structures . The crystal structure of a similar compound, 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, has been reported . The structure consists of a 1,3-benzodioxole ring system and two thiophene rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure . One study describes an unexpected opening of a quinazoline ring during the synthesis of a related compound . Another study reports the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound’s structural features suggest potential anti-inflammatory and analgesic effects. Researchers have explored its use in managing pain associated with conditions like rheumatoid arthritis, osteoarthritis, and other inflammatory disorders . Further investigations into its mechanism of action and efficacy are ongoing.
Flavouring Agent
While not a natural compound, it has been synthesized for use as a flavouring substance in specific food categories. However, it is not intended for use in beverages . Its aromatic properties may contribute to enhancing the sensory experience in food products.
Crystallography Studies
The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate , has been determined experimentally. Crystallographic data provide insights into its molecular arrangement, bond angles, and intermolecular interactions . Such studies aid in understanding its stability and reactivity.
properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-5-22-15(10)17-13(18)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOAZJIXYVLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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